- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

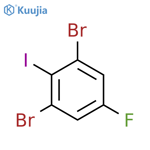

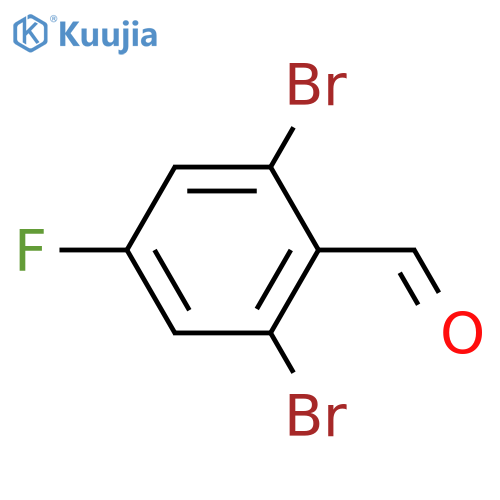

Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure

Nom du produit:2,6-dibromo-4-fluoro-benzaldehyde

Numéro CAS:938467-02-8

Le MF:C7H3Br2FO

Mégawatts:281.904524087906

MDL:MFCD13186760

CID:1981672

PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 2,6-Dibromo-4-fluorobenzaldehyde

- 2,6-Difluoro-4-fluorobenzaldehyde

- 2,6-Dibromo-4-fluoro-benzaldehyde

- 2,6-dibromo-4-fluoro- Benzaldehyde

- ULSMYJACTJXCRB-UHFFFAOYSA-N

- Benzaldehyde, 2,6-dibromo-4-fluoro-

- FCH1380825

- PC49660

- AM805195

- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)

- SCHEMBL1726007

- AS-39672

- EN300-373831

- Z1269117182

- 938467-02-8

- AKOS027256121

- MFCD13186760

- AB93074

- 26-DIBROMO-4-FLUOROBENZALDEHYDE

- CS-0037406

- SY126642

- DB-337949

- 2,6-dibromo-4-fluoro-benzaldehyde

-

- MDL: MFCD13186760

- Piscine à noyau: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

- La clé Inchi: ULSMYJACTJXCRB-UHFFFAOYSA-N

- Sourire: O=CC1C(Br)=CC(F)=CC=1Br

Propriétés calculées

- Qualité précise: 281.85142g/mol

- Masse isotopique unique: 279.85347g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 141

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.9

- Surface topologique des pôles: 17.1

2,6-dibromo-4-fluoro-benzaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 97% | 5g |

¥1324.00 | 2024-04-24 | |

| Ambeed | A286805-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$164.0 | 2025-02-24 | |

| abcr | AB287518-1 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 1 g |

€263.10 | 2023-07-20 | ||

| abcr | AB287518-5 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5 g |

€813.20 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

¥1060.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D917538-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB287518-5g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5g |

€163.60 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 1g |

¥223.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |

2,6-dibromo-4-fluoro-benzaldehyde |

938467-02-8 | 95% | 1g |

1251.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 100mg |

¥50.0 | 2024-07-18 |

2,6-dibromo-4-fluoro-benzaldehyde Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Méthode de production 4

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Référence

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

Référence

- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Référence

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane

Référence

- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Méthode de production 12

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Référence

- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Méthode de production 13

Conditions de réaction

Référence

- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

2,6-dibromo-4-fluoro-benzaldehyde Littérature connexe

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) Produits connexes

- 2171963-98-5(2-(2-{4-(1-methoxybutan-2-yl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)

- 1214378-44-5(4',3-Difluoro-2-iodobiphenyl)

- 361479-43-8(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4-phenyl-1,3-thiazole-5-carboxylate)

- 1261892-57-2(4-(4-hydroxyphenyl)-2-methoxybenzoic acid)

- 2034434-31-4(5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide)

- 1021104-00-6(Methyl 2-[(1-methoxypropan-2-YL)amino]acetate)

- 402-88-0(L-Norleucine, N-(trifluoroacetyl)-)

- 2224259-35-0(3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile)

- 60925-61-3(Ceforanide)

- 1850819-46-3(Hexane, 1-bromo-2,2,3,5-tetramethyl-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

Pureté:99%/99%

Quantité:5g/25g

Prix ($):192.0/958.0